molecular formula C12H13NO5 B8327955 2-(2-Formyl-4-methoxyphenylamino)-2-oxoethyl acetate

2-(2-Formyl-4-methoxyphenylamino)-2-oxoethyl acetate

Cat. No.: B8327955
M. Wt: 251.23 g/mol
InChI Key: GQOOFFLYDAJCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Formyl-4-methoxyphenylamino)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

[2-(2-formyl-4-methoxyanilino)-2-oxoethyl] acetate

InChI

InChI=1S/C12H13NO5/c1-8(15)18-7-12(16)13-11-4-3-10(17-2)5-9(11)6-14/h3-6H,7H2,1-2H3,(H,13,16)

InChI Key

GQOOFFLYDAJCIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=C(C=C(C=C1)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 5-methoxy-2-nitrobenzaldehyde (6 g, 0.33 mol) in EtOAc (100 mL) was added 20% PtO2/C (1.2 g, 20%) and NaOAc (1.2 g, 20%). The reaction was stirred under hydrogen at room temperature for 0.5 h. The mixture was filtered through a Celite pad, and the filtrate was dried over anhydrous Na2SO4. After filtration, the solution was cooled to −78° C., and to which was added DIPEA (6.4 g, 0.5 mol, 1.5 eq) and 2-chloro-2-oxoethyl acetate (4.5 g, 0.33 mol, 1.0 eq). The resulting mixture was gradually warmed up to room temperature and stirred overnight. The reaction mixture was washed with water twice, dried over Na2SO4 and evaporated most of the solvent in vacuum. Then the solid separating out was collected by filtration to give 2-(2-formyl-4-methoxyphenylamino)-2-oxoethyl acetate (5.6 g, yield: 71%) as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two

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